
3-Bromo-5-fluoro-4-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluoro-4-iodoaniline: is an aromatic amine compound characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-iodoaniline typically involves multi-step processes that include halogenation and amination reactions. One common method involves the following steps:
Halogenation: The starting material, such as aniline, undergoes halogenation to introduce bromine, fluorine, and iodine atoms at specific positions on the benzene ring.
Amination: The halogenated intermediate is then subjected to amination reactions to introduce the amino group (-NH2) at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, often using catalysts and optimized reaction conditions to achieve high yields and purity. The use of advanced techniques such as palladium-catalyzed amination can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-fluoro-4-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, fluorine, iodine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-5-fluoro-4-iodoaniline is used as a building block in organic synthesis to create more complex molecules. Its unique halogenation pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. The presence of multiple halogens can enhance the biological activity and pharmacokinetic properties of the resulting compounds.
Industry: The compound finds applications in the development of advanced materials, such as polymers and dyes. Its unique properties can be exploited to create materials with specific electronic, optical, or mechanical characteristics .
Wirkmechanismus
The mechanism of action of 3-Bromo-5-fluoro-4-iodoaniline depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations. In biological systems, the presence of halogens can influence the compound’s interaction with molecular targets, such as enzymes or receptors, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-fluoroaniline: Lacks the iodine substituent, making it less versatile in certain reactions.
4-Iodoaniline: Lacks both bromine and fluorine, resulting in different reactivity and applications.
5-Fluoro-2-iodoaniline:
Uniqueness: 3-Bromo-5-fluoro-4-iodoaniline is unique due to the presence of three different halogens on the benzene ring. This unique halogenation pattern provides distinct reactivity and makes the compound valuable for a wide range of applications in synthesis, research, and industry .
Eigenschaften
IUPAC Name |
3-bromo-5-fluoro-4-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZSDQPAVVBXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


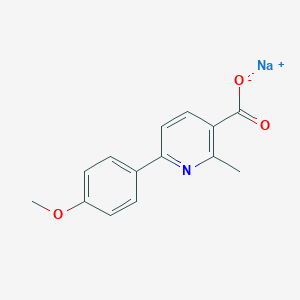
![4-[Propanoyl(propan-2-yl)amino]benzoic acid](/img/structure/B8136517.png)
![(Z)-6-[(7S,15S)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8136518.png)
![(1S,2R,4aS,4bS,5R,6S,7aR,9S,11R,11aR,12R,15R)-11-(benzoyloxy)-1,2,3,4,4a,6,7,7a,8,9,11,11a-dodecahydro-2,9-dihydroxy-1-methoxy-15-methyl-5,6,9-[1]Butanyl[4]ylidene-5H-benz[6,7]indeno[7a,1-b]pyrrole-10-carboxylic acid, methyl ester](/img/structure/B8136521.png)
![(1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid](/img/structure/B8136532.png)

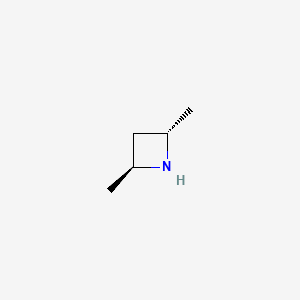
![6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B8136558.png)
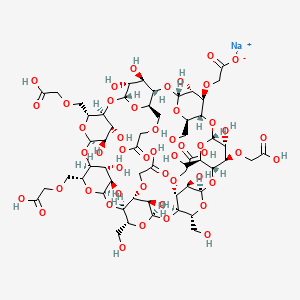
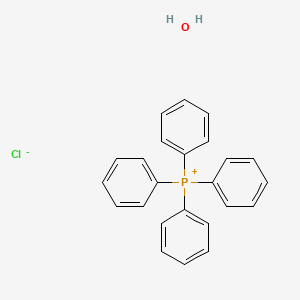
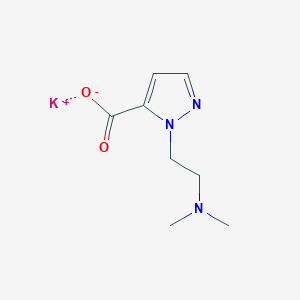
![4,7-dibroMo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B8136592.png)
